molecular formula C14H17BrO4 B14015482 2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid

2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid

Cat. No.: B14015482
M. Wt: 329.19 g/mol
InChI Key: AQGGJHUVXHOZEL-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid is an organic compound that features a bromophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the bromination of phenylacetic acid followed by esterification and subsequent functional group transformations. The reaction conditions often involve the use of bromine and mercuric oxide for bromination, followed by esterification using alcohols like methanol or ethanol in the presence of acid catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the butanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid is unique due to its combination of a bromophenyl group with a tert-butoxy and oxo-functionalized butanoic acid backbone. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H17BrO4

Molecular Weight

329.19 g/mol

IUPAC Name

2-(3-bromophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C14H17BrO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,17,18)

InChI Key

AQGGJHUVXHOZEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

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